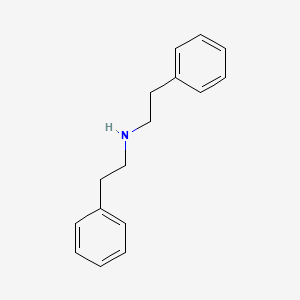

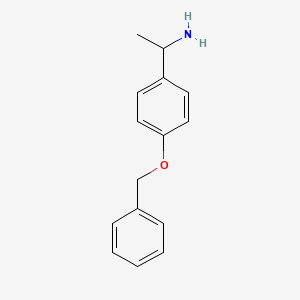

1-(4-苯甲氧基苯基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(4-Phenylmethoxyphenyl)ethanamine often involves complex reactions such as aldol condensation, etherification, and esterification processes. For example, chalcones possessing N-substituted ethanamine tails were synthesized through aldol condensation reactions of ethanones with different aldehydes, preceded by reactions of chloro N-substituted ethanamine hydrochloride with hydroxy acetophenone (Zaidi et al., 2015). Such methods demonstrate the complex chemical maneuvers required to produce derivatives of this compound.

Molecular Structure Analysis

The molecular structure of derivatives of 1-(4-Phenylmethoxyphenyl)ethanamine and related compounds has been elucidated using various spectral and X-ray diffraction studies. These studies provide detailed insights into the atomic arrangement and bonding within these molecules, essential for understanding their chemical behavior and potential applications (Zaidi et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-Phenylmethoxyphenyl)ethanamine derivatives involves interactions that lead to the formation of new bonds and compounds. For instance, copper-catalyzed cross-coupling reactions have been employed to form C-N, C-S, and C-O bonds, demonstrating the versatility of these compounds in synthesizing a wide range of chemical products (Chen & Chen, 2006).

科学研究应用

合成应用

阿普米司特合成

1-(3-乙氧基-4-甲氧基苯基)-2-(甲磺酰基)乙胺,1-(4-苯甲氧基苯基)乙胺的衍生物,被合成并用于制备阿普米司特。阿普米司特是一种磷酸二酯酶 4 抑制剂,用于治疗银屑病 (Shan, Weizheng, & Bai-nian, 2015)。

带有 N-取代乙胺尾基的查耳酮

由 1-(4-(2-取代乙氧基)苯基)乙酮合成的带有 N-取代乙胺的查耳酮显示出抗阿米巴活性,且毒性较低,表明具有潜在的治疗应用 (Zaidi et al., 2015)。

手性三脚架配体的表征

与 1-(4-苯甲氧基苯基)乙胺相关的配体的合成,如 N,N-双[(2-吡啶基)甲基]-1-(2-吡啶基)乙胺,导致手性配合物在配位化学和催化中的潜在应用 (Canary et al., 1998)。

钯 (II) 配合物和催化

使用 1-苯基-N-(1-(吡啶-2-基)乙叉基)乙胺合成的 (亚氨基)吡啶/膦钯 (II) 配合物,显示出作为苯乙烯甲氧羰基化催化剂的潜力 (Ngcobo et al., 2021)。

聚醚酰亚胺的合成

与 1-(4-苯甲氧基苯基)乙胺在结构上相关的膦化二醚胺,用于经济地制备可溶性聚醚酰亚胺,突出了在材料科学中的应用 (Lin, Chang, & Cheng, 2011)。

嵌段共聚物的合成

与 1-(4-苯甲氧基苯基)乙胺结构相似的功能性烷氧胺,如 1-[4-(4-锂丁氧基)苯基]-1-(2,2,6,6-四甲基哌啶基-N-氧基)乙烷,被用于制备定义良好的嵌段共聚物,表明其在高级聚合物化学中的作用 (Miura, Sakai, & Taniguchi, 2003)。

药理应用

- 抗雌激素结合位点研究:N,N-二乙基-2-[(4-苯甲基)-苯氧基]-乙胺 X HCl (DPPE),在结构上与 1-(4-苯甲氧基苯基)乙胺相似,被研究其与抗雌激素结合位点的亲和力,表明在乳腺癌研究中的潜在作用 (Brandes, Macdonald, & Bogdanovic, 1985)。

属性

IUPAC Name |

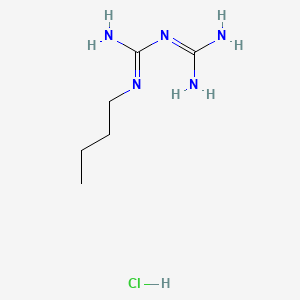

1-(4-phenylmethoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDCQFSPDUEVRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276633 |

Source

|

| Record name | 1-(4-phenylmethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65746-45-4 |

Source

|

| Record name | 1-(4-phenylmethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)